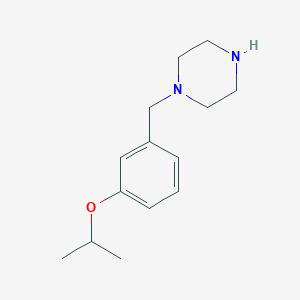1-(3-Isopropoxybenzyl)-piperazine
CAS No.: 1181722-00-8
Cat. No.: VC3047945
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1181722-00-8 |
|---|---|
| Molecular Formula | C14H22N2O |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 1-[(3-propan-2-yloxyphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C14H22N2O/c1-12(2)17-14-5-3-4-13(10-14)11-16-8-6-15-7-9-16/h3-5,10,12,15H,6-9,11H2,1-2H3 |
| Standard InChI Key | IXZFQSLXYKZHFS-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=CC(=C1)CN2CCNCC2 |
| Canonical SMILES | CC(C)OC1=CC=CC(=C1)CN2CCNCC2 |
Introduction
Chemical Structure and Properties
1-(3-Isopropoxybenzyl)-piperazine is a heterocyclic compound featuring a piperazine ring with a 3-isopropoxybenzyl substituent at one of the nitrogen atoms. The compound represents a positional isomer of the more commonly studied 1-(4-isopropoxybenzyl)piperazine . Its structure is characterized by:
-
A six-membered piperazine ring containing two nitrogen atoms at the 1,4-positions
-
A benzyl group attached to one nitrogen of the piperazine ring
-
An isopropoxy (-OCH(CH₃)₂) group at the meta (3) position of the benzyl moiety
-
A secondary amine group at the unsubstituted nitrogen of the piperazine ring
Based on structural similarities with characterized compounds, the following properties can be inferred:
The position of the isopropoxy group (meta vs. para) may significantly influence receptor selectivity and binding affinity, potentially creating a distinct pharmacological profile compared to its positional isomers.
Enzyme Inhibition
Piperazine derivatives have demonstrated inhibitory effects on several enzymes, suggesting potential mechanisms for therapeutic applications:
The specific meta-substitution pattern of 1-(3-Isopropoxybenzyl)-piperazine may confer unique enzyme interactions compared to para-substituted analogs.
Structure-Activity Relationships
Positional Isomerism Effects
The meta (3-position) substitution of the isopropoxy group differentiates this compound from the more common para (4-position) isomer. This positional difference could result in:
-
Altered electronic distribution: The meta position creates different resonance and inductive effects
-
Modified spatial orientation: Different three-dimensional arrangement of the isopropoxy group
-
Distinct receptor binding interactions: Changed hydrogen bonding capabilities and hydrophobic interactions
-
Varied metabolic pathways: Potentially different sites for oxidative metabolism
Comparison with Related Derivatives
Several structural analogs of 1-(3-Isopropoxybenzyl)-piperazine have been studied:
Future Research Directions
Several promising avenues for further investigation of 1-(3-Isopropoxybenzyl)-piperazine include:
-
Comparative receptor binding studies: Direct comparison with the para-substituted isomer to elucidate the effect of substitution position
-
Metabolic profiling: Investigation of metabolic pathways and potential for reactive metabolite formation
-
Molecular modeling: Computational analysis of receptor interactions and binding modes
-
Synthesis and characterization: Preparation and full spectroscopic characterization of the compound and its derivatives
-
Therapeutic screening: Evaluation in disease-relevant assays based on predicted activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume